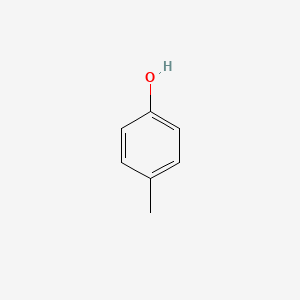
5-(6)-Carboxy RhodFluor, acetoxymethyl ester, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6)-Carboxy RhodFluor, acetoxymethyl ester, acetate is a cell-permeant ratiometric pH indicator. This compound exhibits a significant pH-dependent emission shift, making it useful for quantitative determinations of pH in various research applications. It is particularly valuable in fluorescence microscopy, flow cytometry, and microplate readers due to its ability to shift fluorescence from yellow-orange to deep red under different pH conditions .
Biochemical Analysis
Biochemical Properties
The 5-(6)-Carboxy RhodFluor, acetoxymethyl ester, acetate plays a crucial role in biochemical reactions, particularly in pH determinations . This pH dependence allows the ratio of the fluorescence intensities from the dye at two emission wavelengths - typically 580 nm and 640 nm - to be used for quantitative determinations of pH .
Cellular Effects
The this compound influences cell function by providing a means to detect and image cellular ions . It can be used in various types of cells and cellular processes, including cell viability, proliferation, and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6)-Carboxy RhodFluor, acetoxymethyl ester, acetate involves the esterification of the carboxylic acid group with acetoxymethyl ester. The reaction typically requires a catalyst and an appropriate solvent to facilitate the esterification process. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to achieve efficient esterification. The reaction is monitored using advanced analytical techniques to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(6)-Carboxy RhodFluor, acetoxymethyl ester, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups, affecting the compound’s fluorescence properties.
Substitution: The ester group can be substituted with other functional groups, modifying the compound’s chemical and physical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(6)-Carboxy RhodFluor, acetoxymethyl ester, acetate is widely used in scientific research due to its unique properties:
Chemistry: It is used as a pH indicator in various chemical reactions and processes.
Biology: The compound is employed in cellular imaging to monitor pH changes within cells.
Medicine: It is used in diagnostic assays to detect pH variations in biological samples.
Industry: The compound is utilized in industrial processes that require precise pH measurements.
Mechanism of Action
The mechanism of action of 5-(6)-Carboxy RhodFluor, acetoxymethyl ester, acetate involves its ability to permeate cell membranes and respond to pH changes. The compound’s fluorescence properties change with pH, allowing researchers to monitor and quantify pH variations in real-time. The molecular targets include cellular components that influence pH, such as ion channels and transporters .
Comparison with Similar Compounds
Similar Compounds
SNARF-4F 5-(and-6)-Carboxylic Acid, Acetoxymethyl Ester, Acetate: This compound has a similar pH-dependent fluorescence shift but with a different pKa value.
SNARF-5F 5-(and-6)-Carboxylic Acid, Acetoxymethyl Ester, Acetate: Another similar compound with a distinct pKa value and fluorescence properties.
Uniqueness
5-(6)-Carboxy RhodFluor, acetoxymethyl ester, acetate is unique due to its specific pH-dependent emission shift and its ability to permeate cell membranes efficiently. This makes it particularly valuable for applications requiring precise pH measurements in live cells and complex biological systems .
Properties
CAS No. |
126208-13-7 |
|---|---|
Molecular Formula |
C32H25NO9 |
Molecular Weight |
567.54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








